molecular formula C15H18N4S B1388458 N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine CAS No. 1177276-89-9

N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine

Cat. No. B1388458
M. Wt: 286.4 g/mol
InChI Key: VKIKLHWTEFRJBN-UHFFFAOYSA-N
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Description

The compound “N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine” is a complex organic molecule that contains an imidazole ring and a benzothiazole ring. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms . The benzothiazole ring is a fused ring structure containing a benzene ring and a thiazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole and benzothiazole rings in separate steps, followed by their connection via an appropriate linker . The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and benzothiazole rings, along with the propyl linker and the amine group . The exact three-dimensional structure would depend on the specific arrangement of these groups in space .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole and benzothiazole rings, as well as the amine group . These groups could potentially participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the imidazole and benzothiazole rings, as well as the amine group . These groups could affect properties such as solubility, melting point, boiling point, and others .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties . As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its specific biological activity . It could potentially be used in the development of new drugs or other therapeutic agents .

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4,7-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-11-4-5-12(2)14-13(11)18-15(20-14)17-6-3-8-19-9-7-16-10-19/h4-5,7,9-10H,3,6,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIKLHWTEFRJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine
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N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine
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N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine
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N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine
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N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine
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N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine

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